molecular formula C18H23N3O5S B2798816 N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide CAS No. 1240853-10-4

N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide

Cat. No.: B2798816
CAS No.: 1240853-10-4
M. Wt: 393.46
InChI Key: HZWDNUIOSUBMLB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a morpholine-sulfonyl moiety, and a phenoxyacetamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl group This can be achieved through the reaction of cyclopentanone with hydrogen cyanide under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(1-cyanocyclopentyl)pentanamide

  • N-(1-cyanocyclopentyl)acetamide

  • N-(1-cyanocyclopentyl)benzamide

Uniqueness: N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c19-14-18(7-1-2-8-18)20-17(22)13-26-15-3-5-16(6-4-15)27(23,24)21-9-11-25-12-10-21/h3-6H,1-2,7-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWDNUIOSUBMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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